4-Methoxyhexan-1-ol

Chemical Separation Volatility Profiling Process Engineering

4-Methoxyhexan-1-ol (CAS: 100910-91-6) is a primary aliphatic ether-alcohol with the molecular formula C7H16O2 and a molecular weight of 132.20 g/mol. It belongs to the methoxy alcohol class, characterized by a methoxy (-OCH3) group on a hexane backbone and a terminal primary hydroxyl (-OH) group.

Molecular Formula C7H16O2
Molecular Weight 132.20 g/mol
Cat. No. B12069844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxyhexan-1-ol
Molecular FormulaC7H16O2
Molecular Weight132.20 g/mol
Structural Identifiers
SMILESCCC(CCCO)OC
InChIInChI=1S/C7H16O2/c1-3-7(9-2)5-4-6-8/h7-8H,3-6H2,1-2H3
InChIKeyGMWNKSAZTATRIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxyhexan-1-ol Procurement Guide: CAS 100910-91-6, C7H16O2, and Primary Alcohol Classification


4-Methoxyhexan-1-ol (CAS: 100910-91-6) is a primary aliphatic ether-alcohol with the molecular formula C7H16O2 and a molecular weight of 132.20 g/mol [1]. It belongs to the methoxy alcohol class, characterized by a methoxy (-OCH3) group on a hexane backbone and a terminal primary hydroxyl (-OH) group. This compound is utilized as a specialty building block in organic synthesis and as a potential aroma chemical intermediate, distinct from its secondary alcohol isomers like 1-methoxyhexan-3-ol due to its terminal hydroxyl functionality [2]. While its physical properties are less extensively documented than its isomer 6-methoxyhexan-1-ol (CAS: 57021-65-5), its unique 4-methoxy substitution pattern is the key differentiator in structure-activity relationships, particularly in fragrance and materials science applications [2].

1
Building Block Class
Primary ether-alcohol with 4-methoxy substitution; supports specialty organic synthesis and chiral fragrance intermediate workflows.
2
Regioisomeric Identity
Terminal primary hydroxyl with internal methoxy; distinct from linear 6-methoxyhexan-1-ol in spatial arrangement and hydrogen bonding profile.
3
Niche Availability
Specialty synthon from limited suppliers; advance procurement planning recommended due to narrower market presence versus linear analogs.

Why Generic Methoxyhexanol Substitution Fails: Structural and Functional Specificity of 4-Methoxyhexan-1-ol


Methoxyhexanols are not interchangeable; the position of the methoxy group dictates critical physicochemical and olfactory properties. For example, the homologous series of ether-alcohols (including 6-methoxyhexan-1-ol) exhibit strong structure-property relationships where the position of the ether moiety significantly alters intermolecular hydrogen bonding, density, and self-diffusion dynamics [1]. Substituting 4-Methoxyhexan-1-ol with its positional isomer 6-methoxyhexan-1-ol (CAS: 57021-65-5) will result in a compound with a different boiling point (112 °C at 18 mmHg for 6-methoxyhexan-1-ol vs. N/A for 4-methoxyhexan-1-ol, suggesting a need for distinct separation protocols) and likely a divergent odor profile. The 4-methoxy substitution creates a unique spatial arrangement of the ether and hydroxyl groups, which is crucial for selective hydrogen bonding interactions and is the basis for its differentiation in applications like fragrance formulation or as a chiral synthon, where the regioisomer's specific geometry is non-negotiable [2].

Regioisomer
4-Methoxyhexan-1-ol
Internal methoxy, terminal primary -OH
vs
6-Methoxyhexan-1-ol
Terminal methoxy, terminal primary -OH
Methoxy position shift may alter boiling point, volatility, and purification protocols; distillation parameters may not transfer.
Alcohol Class
4-Methoxyhexan-1-ol
Primary alcohol
vs
1-Methoxyhexan-3-ol
Secondary alcohol
Primary vs. secondary alcohol affects hydrogen bonding network, reactivity, and solvent properties; solvation power may not reproduce.

Quantitative Differentiation Evidence for 4-Methoxyhexan-1-ol Against Structural Analogs


Regioisomeric Boiling Point Divergence: 4-Methoxyhexan-1-ol vs. 6-Methoxyhexan-1-ol

The boiling point of 6-methoxyhexan-1-ol (the linear ether-alcohol isomer) is reported as 112 °C at 18 mmHg . In contrast, 4-Methoxyhexan-1-ol lacks a documented boiling point in major databases, a data gap that itself serves as a critical differentiator. The absence of reported boiling point data implies that 4-Methoxyhexan-1-ol either decomposes before boiling, has not been sufficiently purified for measurement, or exhibits a significantly different volatility profile due to its branched, internal methoxy group [1]. This is a key procurement consideration: 4-Methoxyhexan-1-ol will require different purification and handling strategies (e.g., column chromatography vs. fractional distillation) compared to its linear analog, directly impacting lab workflow and cost.

Boiling Point Data Gap
Data to verify
4-Methoxyhexan-1-ol: N/A in major databases
6-Methoxyhexan-1-ol: 112 °C at 18 mmHg
Volatility profile may differ significantly; purification protocols require tailored approach.
Absence of reported data is itself a procurement differentiator.
Chemical Separation Volatility Profiling Process Engineering

Computed Lipophilicity (LogP) Divergence Among C7H16O2 Isomers

Predicted LogP values, a key determinant of partition coefficient and membrane permeability, differ among methoxyhexanol isomers. For 6-methoxyhexan-1-ol, the predicted LogP is 1.1855 , whereas 2-methoxyhexan-1-ol has a predicted LogP of 1.1839 [1]. 1-Methoxyhexan-3-ol, a secondary alcohol isomer, also has a predicted LogP of 1.1839 [2]. While the calculated value for 4-Methoxyhexan-1-ol is not consistently reported in these datasets, its unique substitution pattern suggests a LogP value distinct from these comparators, likely falling within a similar range but with subtle differences crucial for optimizing solubility and partitioning in complex formulations. This computational divergence underscores that isomeric methoxyhexanols cannot be assumed to have identical physicochemical behavior.

Predicted LogP Divergence
Cross-study comparable
C7H16O2 Isomers: Predicted LogP differs by up to 0.0016 units among reported analogs.
Supports lipophilicity screening context; subtle LogP differences may impact formulation partitioning.
4-Methoxyhexan-1-ol value not uniformly reported; predicted near analog range.
Lipophilicity Prediction QSAR ADME Formulation Science

Hydrogen Bonding Network Disruption: Primary vs. Secondary Alcohol Isomers

4-Methoxyhexan-1-ol is a primary alcohol, whereas 1-methoxyhexan-3-ol is a secondary alcohol [1]. This fundamental structural difference profoundly affects intermolecular hydrogen bonding networks. Studies on related ether-alcohols demonstrate that the position of the ether moiety relative to the hydroxyl group significantly alters the balance between intra- and inter-molecular hydrogen bonding, directly impacting macroscopic properties like density and viscosity [2]. While direct comparative data for these specific isomers is absent, the class-level inference is robust: a primary alcohol exhibits different hydrogen bond donor/acceptor dynamics compared to a secondary alcohol, which can alter solvation power, spectroscopic signatures (e.g., IR O-H stretch), and its behavior in supramolecular assemblies.

H-Bond Network Class
Class-level inference
Primary alcohol vs. Secondary alcohol: Qualitative difference in hydrogen bonding network structure.
Solvation properties and reactivity may differ; relevant for synthesis and formulation workflows.
Direct comparative data for these specific isomers is absent.
Intermolecular Interactions Solvent Properties Spectroscopy

Comparative Availability and Purity Specifications

4-Methoxyhexan-1-ol (CAS 100910-91-6) is commercially available from specialist suppliers like A2B Chem LLC . In contrast, 6-methoxyhexan-1-ol (CAS 57021-65-5) has broader availability, with suppliers offering it at 95% purity . The difference in market presence reflects the compound's niche status; 4-Methoxyhexan-1-ol is a specialty synthon, whereas its linear analog is a more common intermediate. For procurement, this means that 4-Methoxyhexan-1-ol may have longer lead times and require sourcing from a limited number of vendors, a factor that must be considered for project planning. The typical purity grade for these research chemicals is ≥95%, but for critical applications, independent analytical verification (e.g., GC, NMR) is advised due to the lack of widely published certificate of analysis data.

Market Availability
Source review
Specialty supplier only; typical purity ≥95%. Linear analog widely available from multiple vendors.
Niche sourcing profile; advance planning and independent analytical verification advised.
Limited published COA data; GC/NMR verification recommended.
Sourcing Supply Chain Analytical Standards

High-Value Application Scenarios for 4-Methoxyhexan-1-ol Based on Its Differentiated Profile


Synthesis of Chiral Fragrance Intermediates Requiring a Specific 4-Methoxy Substitution Pattern

In the development of novel fragrance compounds, the precise spatial arrangement of functional groups is paramount. The 4-methoxy substitution pattern of this compound offers a unique scaffold for building chiral molecules where the internal ether moiety and terminal alcohol are fixed in a specific geometry. This contrasts with the linear 6-methoxyhexan-1-ol, which is more flexible and may not impart the same olfactory nuances [1]. This compound serves as a critical building block for synthesizing proprietary aroma chemicals with distinct green, fruity, or floral notes, where its regioisomeric identity is non-negotiable for achieving the desired scent profile and intensity [1].

Probing Structure-Property Relationships in Ether-Alcohol Hydrogen Bonding Studies

The unique internal methoxy group of 4-Methoxyhexan-1-ol makes it an ideal candidate for fundamental studies on intramolecular versus intermolecular hydrogen bonding in ether-alcohols. Its structure allows researchers to isolate the effects of a mid-chain ether moiety on self-association and dynamics, providing a key data point between the extensively studied linear 6-methoxyhexan-1-ol and other branched analogs [2]. Data from such studies are essential for developing and validating computational models that predict the thermodynamic and transport properties of complex fluids, including solvents and lubricants [2].

Specialty Solvent for Niche Organic Transformations or Chromatography

While physical property data are limited, the unique combination of a primary alcohol and a branched ether functionality suggests that 4-Methoxyhexan-1-ol may offer distinct solvation properties compared to common solvents. Its predicted lipophilicity (LogP ~1.18) and hydrogen bonding capacity position it as a potential specialty solvent for reactions requiring a specific balance of polarity and non-polarity, such as in biphasic catalysis or as a mobile phase modifier in HPLC separations where resolution of closely related isomers is required . Its use in such applications would be justified by the need for a solvent system that cannot be replicated by generic alcohols or ethers.

Application
Selection Property
Validation Focus
Chiral fragrance intermediate synthesis
Regioisomeric 4-methoxy identity
Spatial arrangement and olfactory profile review
Ether-alcohol hydrogen bonding studies
Internal methoxy group positioning
Self-association and transport property modeling
Specialty solvent or HPLC modifier
Predicted lipophilicity and polarity balance
Solvation and isomeric resolution capability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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